molecular formula C6H9NS B011062 (4-Methylthiophen-2-yl)methanamine CAS No. 104163-39-5

(4-Methylthiophen-2-yl)methanamine

Cat. No. B011062
M. Wt: 127.21 g/mol
InChI Key: CKQHNKAVFNDGMK-UHFFFAOYSA-N
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Description

The synthesis and study of chemical compounds related to "(4-Methylthiophen-2-yl)methanamine" contribute significantly to the fields of organic and medicinal chemistry. These studies often focus on understanding the molecular structure, synthesis pathways, chemical reactions, and both physical and chemical properties of such compounds.

Synthesis Analysis

Compounds with structures related to "(4-Methylthiophen-2-yl)methanamine" have been synthesized through various methods, including condensation reactions and [1,3]-dipolar cycloaddition reactions. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds were synthesized via a polyphosphoric acid condensation route, showing high yields and were characterized spectroscopically (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using spectroscopic techniques such as FT-IR, DSC, NMR (both 13C and 1H), and mass spectrometry. These analyses provide detailed insights into the molecular geometry, bonding, and electronic structure of the compounds.

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products, depending on the reactants and conditions used. For example, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized with high yield via a 1,3-dipolar cycloaddition reaction (Younas, Abdelilah, & Anouar, 2014).

Scientific Research Applications

  • Synthesis and Characterization : Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and characterized it using spectroscopic methods, highlighting the compound's potential in chemical synthesis and material science (Shimoga, Shin, & Kim, 2018).

  • Antidepressant Activity : A study by Sniecikowska et al. (2019) demonstrated that novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high affinity for serotonin 5-HT1A receptors, suggesting their use in developing antidepressants (Sniecikowska et al., 2019).

  • Anticancer Applications : Mbugua et al. (2020) researched new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of methanamine, showing promising anticancer activity and selectivity, potentially useful for targeted cancer therapy (Mbugua et al., 2020).

  • Cytotoxic Effect in Cancer Cells : Ferri et al. (2013) studied Pt(II) complexes with 1-methyl-1H-imidazol-2-yl)-methanamine, finding significant cytotoxic activity in cancer cells, comparable to cisplatin in some cell lines (Ferri et al., 2013).

  • Chemosensors for Metal Ions : Pedras et al. (2007) developed two new azomethine-thiophene ligands showing potential as chemosensors for Ni(II) and Pd(II) ions (Pedras et al., 2007).

  • Drug Discovery : Yarmolchuk et al. (2011) reported that hexahydro-2H-thieno[2,3-c]pyrrole is a promising scaffold for creating 3D-shaped molecules in compound libraries, offering potential for new drug discovery (Yarmolchuk et al., 2011).

  • Bone Formation Enhancement : Pelletier et al. (2009) discovered that (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a wingless beta-catenin agonist, increases bone formation rate, showing potential for osteoporosis treatment (Pelletier et al., 2009).

Safety And Hazards


  • Toxicity : Assessing toxicity is crucial. Researchers must handle the compound with care.

  • Stability : Consider stability under various conditions (light, temperature, etc.).

  • Handling Precautions : Use appropriate protective gear and work in a well-ventilated area.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential applications (e.g., pharmaceuticals, agrochemicals).

  • Synthetic Improvements : Optimize existing synthetic routes.

  • Structure-Activity Relationships : Correlate structure with function.


properties

IUPAC Name

(4-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHNKAVFNDGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383748
Record name (4-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)methanamine

CAS RN

104163-39-5
Record name 4-Methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104163-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104163-39-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Westaway, AGS Preston, MD Barker… - Journal of Medicinal …, 2016 - ACS Publications
Optimization of KDM6B (JMJD3) HTS hit 12 led to the identification of 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid 34 and 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-…
Number of citations: 56 pubs.acs.org
BT Mott, C Tanega, M Shen, DJ Maloney… - Bioorganic & medicinal …, 2009 - Elsevier
A series of substituted 6-arylquinazolin-4-amines were prepared and analyzed as inhibitors of Clk4. Synthesis, structure–activity relationships and the selectivity of a potent analogue …
Number of citations: 80 www.sciencedirect.com
H Deng, H O'Keefe, CP Davie, KE Lind… - Journal of medicinal …, 2012 - ACS Publications
The metalloprotease ADAMTS-5 is considered a potential target for the treatment of osteoarthritis. To identify selective inhibitors of ADAMTS-5, we employed encoded library technology …
Number of citations: 145 pubs.acs.org
L Leung, D Niculescu-Duvaz, D Smithen… - Journal of medicinal …, 2019 - ACS Publications
Lysyl oxidase (LOX) is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and …
Number of citations: 51 pubs.acs.org

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